molecular formula C17H23ClF3N3OS B2601132 N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide CAS No. 448216-01-1

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide

Cat. No.: B2601132
CAS No.: 448216-01-1
M. Wt: 409.9
InChI Key: PNHJNIJCIBOYRR-UHFFFAOYSA-N
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Description

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-3-(3-(trifluoromethyl)phenyl)propylamine with hexanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide intermediate.

    Hydrazinecarbothioamide Formation: The amide intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The chloro-substituted phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-3-(trifluoromethyl)phenyl)propylamine: A precursor in the synthesis of the target compound.

    2-chloro-3-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group and chloro-substituted phenyl ring.

Uniqueness

N-(2-chloro-3-(3-(trifluoromethyl)phenyl)propyl)-2-hexanoylhydrazinecarbothioamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a trifluoromethyl group and a hydrazinecarbothioamide moiety distinguishes it from other similar compounds, providing a unique profile for research and application.

Properties

IUPAC Name

1-[2-chloro-3-[3-(trifluoromethyl)phenyl]propyl]-3-(hexanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClF3N3OS/c1-2-3-4-8-15(25)23-24-16(26)22-11-14(18)10-12-6-5-7-13(9-12)17(19,20)21/h5-7,9,14H,2-4,8,10-11H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHJNIJCIBOYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=S)NCC(CC1=CC(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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